8-methoxy-3-phenyl-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide
説明
8-Methoxy-3-phenyl-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide is a thieno[3,2-c]quinoline derivative characterized by a fused thiophene-quinoline core. Key structural features include:
- 8-Methoxy group: Enhances metabolic stability and modulates electronic properties of the quinoline ring .
- 3-Phenyl substitution: Contributes to hydrophobic interactions in target binding .
- N-[3-(Propan-2-yloxy)propyl]carboxamide side chain: Balances lipophilicity and solubility, influencing pharmacokinetics .
Thieno[3,2-c]quinolines are pharmacologically significant due to their anticancer, antibacterial, and kinase-inhibitory activities . This compound’s structural complexity allows for diverse interactions with biological targets, such as cyclin-dependent kinases (CDKs) or chemokine receptors .
特性
IUPAC Name |
8-methoxy-3-phenyl-N-(3-propan-2-yloxypropyl)thieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-16(2)30-13-7-12-26-25(28)24-22(17-8-5-4-6-9-17)20-15-27-21-11-10-18(29-3)14-19(21)23(20)31-24/h4-6,8-11,14-16H,7,12-13H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWAHPGTSQJFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
8-Methoxy-3-phenyl-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide is a compound belonging to the thienoquinoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Synthesis
The synthesis of thienoquinoline derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through the following general steps:
- Formation of Thienoquinoline Core : The initial step often involves the cyclization of substituted thiophenes with quinolines or similar structures.
- Introduction of Functional Groups : Subsequent reactions introduce various functional groups, such as methoxy and carboxamide moieties, which are critical for enhancing biological activity.
- Final Modifications : The final product is purified and characterized using techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have demonstrated that thienoquinoline derivatives exhibit significant anticancer properties. The compound in focus has shown promising results against various cancer cell lines, particularly triple-negative breast cancer (TNBC).
- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways.
Case Studies
- In Vitro Studies : Research conducted by Elmongy et al. (2022) evaluated a series of thienoquinoline derivatives for their cytotoxic effects on MDA-MB-231 cells (a model for TNBC). The study reported that compounds similar to 8-methoxy-3-phenyl-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide exhibited IC50 values ranging from 20 to 30 µM, indicating potent inhibitory effects on tumor cell viability .
- Comparative Analysis : A comparative study highlighted that this compound's activity was comparable to established chemotherapeutics like paclitaxel (PTX), suggesting its potential as an alternative treatment option for resistant cancer types .
Data Tables
| Compound Name | IC50 (µM) | Target Cancer Cell Line | Mechanism |
|---|---|---|---|
| 8-Methoxy-3-phenyl-N-[3-(propan-2-yloxy)propyl]thieno[3,2-c]quinoline-2-carboxamide | 20-30 | MDA-MB-231 | EGFR/VEGF inhibition |
| Paclitaxel | 15 | MDA-MB-231 | Microtubule stabilization |
| Compound X | 25 | MDA-MB-231 | Apoptosis induction |
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations on the Thienoquinoline Core
The following analogs differ in substituents on the quinoline or thiophene rings, impacting biological activity:
Structural Insights :
- Methoxy vs. Chloro at C8 : Methoxy groups reduce electrophilicity compared to chloro, decreasing reactivity but improving metabolic stability .
- Side Chain Modifications : Propan-2-yloxypropyl (target compound) offers intermediate lipophilicity compared to phenylpropyl (more hydrophobic) or ethoxypropyl (more polar) .
Pharmacological Activity Comparisons
Kinase Inhibition
- Compound 25i (N-(2-aminoethyl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide): Exhibits selective CDK5/p25 inhibition (IC₅₀ = 12 nM) due to the aminoethyl side chain’s hydrogen-bonding capacity .
- N-[3-(Diethylamino)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide: Shows moderate activity against CXCR7 (IC₅₀ = 2210 nM), attributed to the diethylamino group’s bulk .
Cytotoxicity
- Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate: Displays IC₅₀ = 1.2 µM against MCF-7 cells via topoisomerase II inhibition .
- 8-Chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide: Enhanced activity (IC₅₀ = 0.8 µM) due to fluorophenyl’s electron-withdrawing effects .
Target Compound : Methoxy and phenyl groups may shift the mechanism toward kinase inhibition rather than direct DNA damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
